REACTION_SMILES
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[C:10](=[O:11])([O-:12])[O-:13].[CH3:1][c:2]1[c:3]([NH2:4])[c:5]([CH3:9])[cH:6][cH:7][cH:8]1.[K+:14].[K+:15].[N+:16](=[O:17])([O-:18])[c:19]1[cH:20][cH:21][c:22]([C:23](=[O:24])[Cl:25])[cH:26][cH:27]1.[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1>>[CH3:1][c:2]1[c:3]([NH:4][C:23]([c:22]2[cH:21][cH:20][c:19]([N+:16](=[O:17])[O-:18])[cH:27][cH:26]2)=[O:24])[c:5]([CH3:9])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc([N+](=O)[O-])cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1cccc(C)c1NC(=O)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |